molecular formula C22H20N4O4 B2459995 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955780-72-0

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2459995
CAS No.: 955780-72-0
M. Wt: 404.426
InChI Key: BWCIWPQYYHEPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical research compound designed for scientific investigation. It features a molecular structure incorporating an imidazo[1,2-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its potential for diverse biological activity . This scaffold is found in compounds reported to exhibit potent antimycobacterial activity against Mycobacterium tuberculosis , making it a relevant pharmacophore for infectious disease research . Furthermore, the structural motif of methoxy-substituted benzamide is recognized in various biochemical probes . The presence of the 6-methoxyimidazo[1,2-b]pyridazine moiety, similar to other documented derivatives, suggests this compound may serve as a key intermediate or final product in the synthesis of potential therapeutic agents . Researchers can utilize this compound as a building block for developing novel molecules or as a reference standard in biological screening assays. Its applications extend to fundamental biochemical research, including potential studies in enzymology and cellular signaling pathways. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-17-10-15(11-18(12-17)29-2)22(27)23-16-6-4-5-14(9-16)19-13-26-20(24-19)7-8-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCIWPQYYHEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to introduce the phenyl group onto the imidazo[1,2-b]pyridazine core.

    Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can yield amines.

Scientific Research Applications

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Varied Methoxy Positioning

3,4-Dimethoxy Analog
  • Structure : 3,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS: 955537-92-5).
  • Molecular Formula : C22H20N4O4 (MW: 404.4 g/mol).
  • Key Difference : Methoxy groups at positions 3 and 4 on the benzamide instead of 3 and 3.
  • Impact : Reduced molecular weight and altered steric effects may influence binding affinity to kinases or solubility .
2,6-Dimethoxy Analog
  • Structure : 2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide.
  • Key Difference : Methoxy groups at positions 2 and 6 on the benzamide.

Halogen-Substituted Analogs

5-Chloro-2-Methoxy Derivative
  • Structure : 5-Chloro-2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide.
  • Key Difference : Chlorine substituent at position 5 and methoxy at position 2.
  • Studies on similar imidazo[1,2-b]pyridazine derivatives show apoptosis induction in cancer cells .

Heterocyclic Core Modifications

Benzotriazole-Containing Analog
  • Structure : 3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide.
  • Key Difference : Replacement of imidazo[1,2-b]pyridazine with benzotriazole.
  • Impact : Benzotriazole enhances photostability and may alter selectivity for nucleic acid targets .
Oxadiazole-Triazolo Hybrid
  • Structure : N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine.
  • Key Difference : Incorporation of oxadiazole and triazolo rings.
  • Impact : Multi-heterocyclic design broadens applications in anticancer and antioxidant research .

Anticancer Potential

  • 5-Chloro Analog : Demonstrates apoptosis induction in vitro (e.g., leukemia cell lines) via caspase-3 activation .
  • Imidazo[1,2-a]Pyridine Derivatives : Exhibit kinase inhibitory activity, suggesting a shared mechanism with the target compound .

Antimicrobial Activity

  • Ethoxy-Fluoro Analog : 2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide shows inferred activity against Gram-positive bacteria based on structural parallels .

Biological Activity

3,5-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of methoxy and imidazo[1,2-b]pyridazine moieties, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C22H20N4O4
  • Molecular Weight: 404.42 g/mol

Structure

The compound's structure can be represented as follows:

InChI InChI 1S C22H20N4O4 c1 28 17 10 15 11 18 12 17 29 2 22 27 23 16 6 4 5 14 9 16 19 13 26 20 24 19 7 8 21 25 26 30 3 h4 13H 1 3H3 H 23 27 \text{InChI }\text{InChI 1S C22H20N4O4 c1 28 17 10 15 11 18 12 17 29 2 22 27 23 16 6 4 5 14 9 16 19 13 26 20 24 19 7 8 21 25 26 30 3 h4 13H 1 3H3 H 23 27 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding: It can interact with various receptors, potentially influencing cellular responses.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., A431 and Jurkat cells), with IC50 values often lower than established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of methoxy groups is often linked to enhanced interaction with microbial targets.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against A431 cells with an IC50 < 10 µM.
Study BReported enzyme inhibition in a specific signaling pathway relevant to cancer progression.
Study CFound antimicrobial activity against Gram-positive bacteria at concentrations around 50 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step coupling reactions. For example, imidazo[1,2-b]pyridazine intermediates (e.g., 6-methoxy derivatives) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (). Key steps include:

  • Step 1 : Coupling of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with substituted phenylpiperidines using HBTU and i-Pr2NEt in DMF ().
  • Step 2 : Methoxy group introduction via nucleophilic substitution (e.g., NaOCH₃ at 70°C) ().
  • Characterization : Intermediates are validated using 1H NMR^1\text{H NMR} (e.g., DMSO-d₆ solvent), 13C NMR^{13}\text{C NMR}, and mass spectrometry (MS) to confirm molecular weights (). Purity is assessed via HPLC (>95%) with retention times logged ().

Q. How is the structural integrity and purity of the compound confirmed in academic research?

  • Answer : A combination of analytical techniques is used:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., methoxy groups at δ 3.3–3.8 ppm) and aromatic proton environments ().
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₄H₂₂N₄O₄ for the target compound) ( ).
  • HPLC : Purity is quantified using reverse-phase columns (e.g., C18) with UV detection at 254 nm ( ).

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for kinase inhibition?

  • Answer : Key SAR findings from analogous imidazo[1,2-b]pyridazine derivatives include:

  • Methoxy Substitution : The 6-methoxy group on the imidazopyridazine ring enhances solubility and target binding affinity ( ).
  • Phenylpiperidine Linker : Substitution at the 3-position of the phenyl ring improves selectivity for kinases like Pim-1 ( ).
  • Benzamide Moiety : The 3,5-dimethoxybenzamide group contributes to π-π stacking interactions in enzyme active sites ( ).
    • Methodology : SAR is tested via enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular IC₅₀ profiling ( ).

Q. How does the compound’s selectivity for specific kinase targets compare to structurally related analogs?

  • Answer : Selectivity is assessed using kinase profiling panels (e.g., 50+ kinases at 1 µM). For example:

  • Pan-Pim Kinase Inhibition : Analog YPC-21440 (a related imidazopyridazine) shows IC₅₀ values of <10 nM for Pim-1/2/3 kinases but >1 µM for off-targets like CDK2 ( ).
  • CYP Inhibition : Methoxy groups reduce CYP3A4/2D6 inhibition compared to halogenated analogs ().
    • Validation : Counter-screening with recombinant enzymes and crystallography (e.g., PDB structures) identifies binding motifs ( ).

Q. What in vivo models are used to evaluate the pharmacokinetics and efficacy of this compound?

  • Answer : Preclinical studies typically involve:

  • Pharmacokinetics : Rats or mice are dosed orally (10–50 mg/kg), with plasma samples analyzed via LC-MS/MS for AUC, t1/2t_{1/2}, and bioavailability ( ).
  • Efficacy Models : Xenograft models (e.g., human leukemia cells in NSG mice) assess tumor growth inhibition. For example, YPC-21817 reduces tumor volume by 70% at 30 mg/kg ( ).
  • Formulation : Compounds are dissolved in 5% glucose or DMSO:PEG400 (1:9) for stability ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.